1-(3-Chloro-2-methylpropyl)-4-methylpiperazine
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Overview
Description
1-(3-Chloro-2-methylpropyl)-4-methylpiperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-2-methylpropyl)-4-methylpiperazine can be synthesized through several synthetic routes. One common method involves the reaction of 1-(3-chloro-2-methylpropyl)piperazine with methyl iodide under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-2-methylpropyl)-4-methylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiol compounds in solvents like ethanol or water.
Oxidation: Potassium permanganate in acidic or neutral conditions, or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol or ethanol.
Major Products:
Nucleophilic Substitution: Products include 1-(3-hydroxy-2-methylpropyl)-4-methylpiperazine, 1-(3-amino-2-methylpropyl)-4-methylpiperazine, and 1-(3-thio-2-methylpropyl)-4-methylpiperazine.
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines of the compound.
Scientific Research Applications
1-(3-Chloro-2-methylpropyl)-4-methylpiperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiparasitic properties.
Medicine: Investigated for its potential use in the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methylpropyl)-4-methylpiperazine involves its interaction with specific molecular targets. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-(3-Chloro-2-methylpropyl)-4-methylpiperazine can be compared with other similar compounds such as:
- 1-(3-Chloro-2-methylpropyl)-4-methylbenzene
- 1-(3-Chloro-2-methylpropyl)-4-propoxybenzene
- 3-Chloro-2-methyl-1-propene
Uniqueness: The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Its piperazine ring and the presence of both chloro and methyl groups make it a versatile compound for various applications.
Properties
IUPAC Name |
1-(3-chloro-2-methylpropyl)-4-methylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19ClN2/c1-9(7-10)8-12-5-3-11(2)4-6-12/h9H,3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGQENSYEBYPNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625504 |
Source
|
Record name | 1-(3-Chloro-2-methylpropyl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39607-92-6 |
Source
|
Record name | 1-(3-Chloro-2-methylpropyl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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